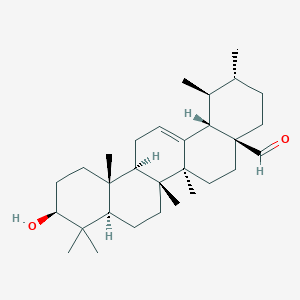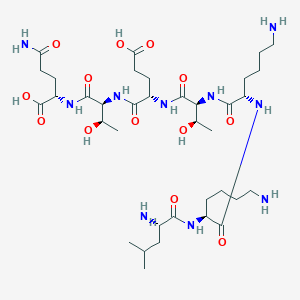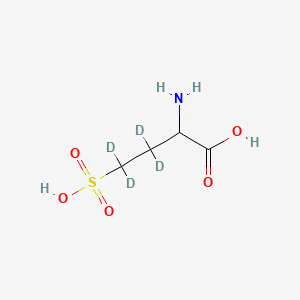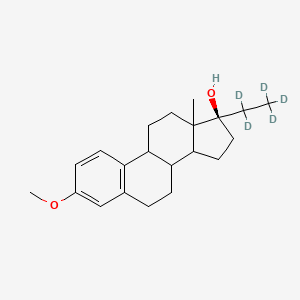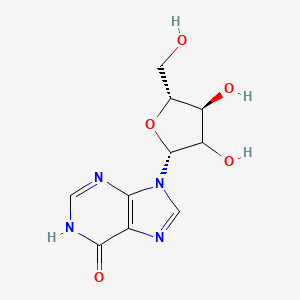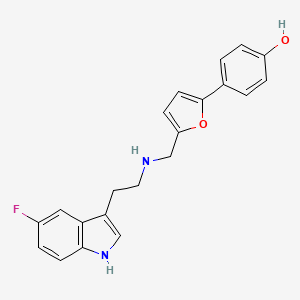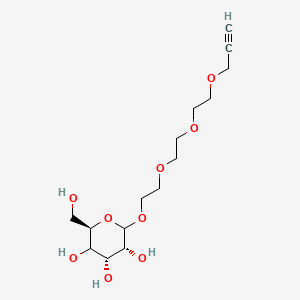
beta-Glc-TEG-Alkyne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
beta-Glc-TEG-Alkyne: is a compound that combines the properties of a carbohydrate with a terminal alkyne group. This unique structure allows it to be used in various biochemical applications, particularly in click chemistry reactions. The compound is often utilized in glycosylation studies, protein modification, labeling, and detection in glycobiology and biotechnology research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of beta-Glc-TEG-Alkyne involves the attachment of a terminal alkyne group to a carbohydrate molecule. The process typically includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of the carbohydrate are protected using suitable protecting groups.
Introduction of the Alkyne Group: The protected carbohydrate is then reacted with an alkyne-containing reagent under specific conditions to introduce the alkyne group.
Deprotection: The protecting groups are removed to yield the final product, this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The compound is typically produced in specialized facilities equipped to handle large-scale chemical synthesis.
Analyse Chemischer Reaktionen
Types of Reactions:
Click Chemistry Reactions: beta-Glc-TEG-Alkyne is primarily used in click chemistry reactions, where it reacts with azide-containing compounds to form stable triazole linkages
Substitution Reactions: The alkyne group can undergo substitution reactions with various nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Copper(I) Catalysts: Used in click chemistry reactions to facilitate the formation of triazole linkages.
Nucleophiles: Used in substitution reactions to replace the alkyne group with other functional groups.
Major Products:
Triazole Derivatives: Formed from click chemistry reactions.
Substituted Carbohydrates: Formed from substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Glycosylation Studies: Used to study the glycosylation of proteins and other biomolecules.
Protein Modification: Utilized in the modification of proteins for various biochemical applications.
Biology:
Labeling and Detection: Used in labeling and detection of biomolecules in glycobiology research.
Medicine:
Disease Research: Employed in the research of diseases such as cancer and diabetes.
Industry:
Wirkmechanismus
Mechanism: beta-Glc-TEG-Alkyne exerts its effects through its terminal alkyne group, which allows it to participate in click chemistry reactions. The alkyne group reacts with azide-containing compounds to form stable triazole linkages, facilitating the labeling and modification of biomolecules .
Molecular Targets and Pathways:
Azide-Containing Compounds: The primary molecular targets for this compound in click chemistry reactions.
Triazole Formation Pathway: The pathway involved in the formation of triazole linkages during click chemistry reactions.
Vergleich Mit ähnlichen Verbindungen
beta-GlcNAc-TEG-Alkyne: Similar in structure but contains an N-acetylglucosamine moiety instead of a glucose moiety.
Other Alkyne-Containing Carbohydrates: Compounds with similar alkyne groups but different carbohydrate backbones.
Uniqueness: beta-Glc-TEG-Alkyne is unique due to its combination of a carbohydrate backbone with a terminal alkyne group, allowing it to participate in click chemistry reactions and be used in a wide range of biochemical applications .
Eigenschaften
Molekularformel |
C15H26O9 |
|---|---|
Molekulargewicht |
350.36 g/mol |
IUPAC-Name |
(2R,4R,5R)-2-(hydroxymethyl)-6-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C15H26O9/c1-2-3-20-4-5-21-6-7-22-8-9-23-15-14(19)13(18)12(17)11(10-16)24-15/h1,11-19H,3-10H2/t11-,12?,13-,14-,15?/m1/s1 |
InChI-Schlüssel |
IXCVCNLRVJBMIS-HNBOJAAESA-N |
Isomerische SMILES |
C#CCOCCOCCOCCOC1[C@@H]([C@@H](C([C@H](O1)CO)O)O)O |
Kanonische SMILES |
C#CCOCCOCCOCCOC1C(C(C(C(O1)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



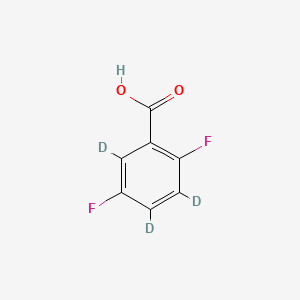
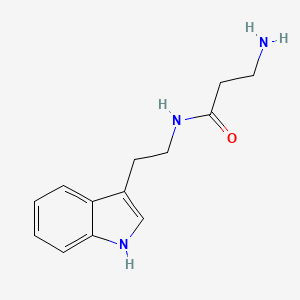
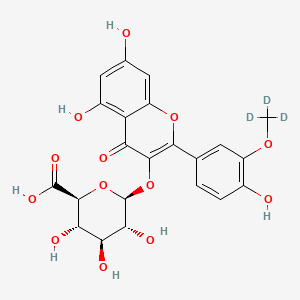
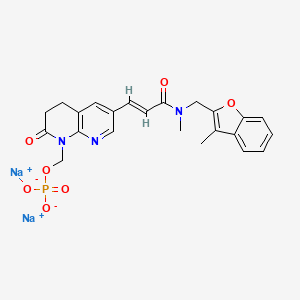
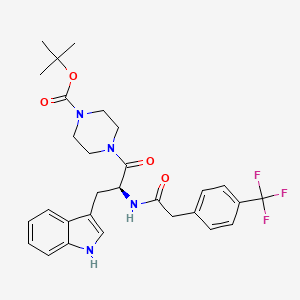
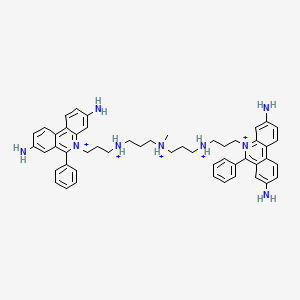
![5-[[(4-Fluorophenyl)methyl]amino]-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one-d4](/img/structure/B12407202.png)
